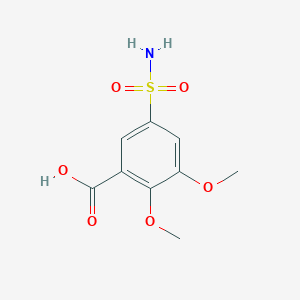

2,3-Dimethoxy-5-sulfamoylbenzoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dimethoxy-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO6S/c1-15-7-4-5(17(10,13)14)3-6(9(11)12)8(7)16-2/h3-4H,1-2H3,(H,11,12)(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVQOPOKMKTXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)C(=O)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8057801 | |

| Record name | 2,3-Dimethoxy-5-sulphamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66644-80-2 | |

| Record name | 5-(Aminosulfonyl)-2,3-dimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66644-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethoxy-5-sulphamoylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066644802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethoxy-5-sulphamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethoxy-5-sulphamoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Elucidation of the Molecular Structure of 2,3-Dimethoxy-5-sulfamoylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2,3-Dimethoxy-5-sulfamoylbenzoic Acid. The document details its physicochemical properties, predicted and experimental spectroscopic data, a plausible synthetic route with detailed protocols, and insights into its potential biological activities and associated signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

This compound is a substituted benzoic acid derivative. Its core structure consists of a benzene ring substituted with a carboxylic acid group, two methoxy groups, and a sulfamoyl group.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₆S | Calculated |

| Molecular Weight | 261.25 g/mol | Calculated |

| IUPAC Name | This compound | - |

| CAS Number | Not available | - |

Spectroscopic Data for Structural Elucidation

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the carboxylic acid proton, and the sulfamoyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12-13 | Singlet (broad) | 1H | -COOH |

| ~8.2 | Doublet | 1H | Aromatic H (position 6) |

| ~7.5 | Doublet | 1H | Aromatic H (position 4) |

| ~4.0 | Singlet | 3H | -OCH₃ (position 3) |

| ~3.9 | Singlet | 3H | -OCH₃ (position 2) |

| ~7.3 | Singlet (broad) | 2H | -SO₂NH₂ |

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~168 | -COOH |

| ~152 | Aromatic C-O (position 2) |

| ~148 | Aromatic C-O (position 3) |

| ~135 | Aromatic C-S (position 5) |

| ~130 | Aromatic C (position 1) |

| ~125 | Aromatic C-H (position 6) |

| ~118 | Aromatic C-H (position 4) |

| ~62 | -OCH₃ (position 2) |

| ~56 | -OCH₃ (position 3) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3350-3250 | Medium | N-H stretch | Sulfonamide |

| 3300-2500 | Broad | O-H stretch | Carboxylic Acid |

| 1700-1680 | Strong | C=O stretch | Carboxylic Acid |

| 1600-1580 | Medium | C=C stretch | Aromatic Ring |

| 1350-1310 | Strong | S=O stretch (asymmetric) | Sulfonamide |

| 1280-1200 | Strong | C-O stretch | Aryl ether |

| 1160-1140 | Strong | S=O stretch (symmetric) | Sulfonamide |

Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Proposed Fragment |

| 261 | [M]⁺ (Molecular Ion) |

| 244 | [M - NH₃]⁺ |

| 216 | [M - COOH]⁺ |

| 182 | [M - SO₂NH₂]⁺ |

| 167 | [M - SO₂NH₂ - CH₃]⁺ |

| 139 | [C₇H₇O₃]⁺ |

Synthesis of this compound

A plausible synthetic route for this compound starts from the commercially available 2,3-dimethoxybenzoic acid. The key step is the introduction of the sulfamoyl group at the 5-position of the benzene ring via chlorosulfonylation followed by amination.

Experimental Protocol: Synthesis

Step 1: Chlorosulfonylation of 2,3-Dimethoxybenzoic Acid

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap, place 2,3-dimethoxybenzoic acid (1 equivalent).

-

Cool the flask in an ice-water bath.

-

Slowly add chlorosulfonic acid (5-10 equivalents) dropwise with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70°C for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The solid precipitate, 2,3-dimethoxy-5-(chlorosulfonyl)benzoic acid, is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Amination of 2,3-Dimethoxy-5-(chlorosulfonyl)benzoic Acid

-

Dissolve the crude 2,3-dimethoxy-5-(chlorosulfonyl)benzoic acid from the previous step in a suitable solvent such as acetone or tetrahydrofuran.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

-

Continue stirring at room temperature for 1-2 hours.

-

Remove the organic solvent under reduced pressure.

-

Acidify the remaining aqueous solution with dilute hydrochloric acid to precipitate the product.

-

Collect the solid product, this compound, by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Biological Activity and Signaling Pathways

Derivatives of sulfamoylbenzoic acid are known to exhibit a range of biological activities, most notably as diuretics and antihypertensive agents. Some have also been investigated as agonists for lysophosphatidic acid (LPA) receptors, which are involved in various cellular processes.

The sulfamoylbenzoic acid scaffold has been identified as a key pharmacophore for potent and specific agonists of the LPA2 receptor.[1] Activation of the LPA2 receptor, a G protein-coupled receptor (GPCR), can initiate downstream signaling cascades that mediate anti-apoptotic and mucosal barrier-protective effects.[1] This suggests that this compound could potentially modulate these pathways, making it a compound of interest for therapeutic applications in areas such as inflammatory bowel disease and radiation-induced tissue damage. Further research is required to specifically elucidate the biological activity and mechanism of action of this particular derivative.

References

An In-depth Technical Guide on the Physicochemical Properties of 2,3-Dimethoxy-5-sulfamoylbenzoic Acid

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3-Dimethoxy-5-sulfamoylbenzoic acid. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering quantitative data, detailed experimental methodologies, and visual representations of experimental workflows.

Core Physicochemical Properties

This compound is a white to almost white crystalline powder.[1] Its key physicochemical data are summarized in the table below, providing a foundational understanding for its handling, formulation, and application in research and development.

| Property | Value | Source |

| CAS Number | 66644-80-2 | [1][2] |

| Molecular Formula | C₉H₁₁NO₆S | [1][2] |

| Molecular Weight | 261.25 g/mol | [1] |

| Melting Point | 206 °C | [1] |

| Boiling Point (Predicted) | 499.2 ± 55.0 °C | [1] |

| Density (Predicted) | 1.460 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.44 ± 0.10 | [1] |

| Physical Form | Powder to Crystal | [1] |

| Appearance | White to Almost white | [1] |

| Storage Conditions | Sealed in dry, Room Temperature | [1] |

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound is crucial for its characterization.[3][4] Below are detailed methodologies for key experiments.

1. Melting Point Determination

The melting point is a critical physical property used to determine the purity of a solid organic compound.[5]

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

-

Apparatus:

-

Melting point apparatus (e.g., Vernier Melt Station or similar)[5]

-

Capillary tubes

-

Sample of this compound

-

-

Procedure:

-

A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely melts are recorded. This range is the melting point of the sample.

-

2. Boiling Point Determination (for liquids)

While this compound is a solid at room temperature, a general protocol for determining the boiling point of an organic liquid is provided for context.[5]

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[5]

-

Apparatus:

-

Simple distillation apparatus (round-bottom flask, condenser, thermometer, receiving flask)[5]

-

Heating mantle

-

-

Procedure:

-

The liquid is placed in a round-bottom flask.

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor as it passes into the condenser.[5]

-

The liquid is heated, and the temperature is monitored.

-

The temperature at which the vapor condenses and is collected, and which remains constant during the distillation, is recorded as the boiling point.[5]

-

3. Acid Dissociation Constant (pKa) Determination

-

Principle: The pKa is a measure of the strength of an acid in solution. It is the pH at which the acid is 50% dissociated. Potentiometric titration is a common method for its determination.

-

Apparatus:

-

pH meter with an electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

-

Procedure:

-

A known concentration of the acidic compound is dissolved in a suitable solvent (typically water or a water/co-solvent mixture).

-

A standardized solution of a strong base (e.g., NaOH) is slowly added to the acidic solution from a burette.

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

Visualizations

The following diagrams illustrate common experimental workflows relevant to the characterization of a chemical compound.

References

- 1. 2,3-Dimethoxy-5-sulphamoylbenzoic acid | 66644-80-2 [amp.chemicalbook.com]

- 2. pschemicals.com [pschemicals.com]

- 3. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Collection | ETH Library [research-collection.ethz.ch]

- 5. chem.libretexts.org [chem.libretexts.org]

5-(aminosulfonyl)-2-methoxybenzoic acid CAS number 22117-85-7

An In-Depth Technical Guide to 5-(Aminosulfonyl)-2-methoxybenzoic Acid (CAS 22117-85-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Aminosulfonyl)-2-methoxybenzoic acid, also known as 2-methoxy-5-sulfamoylbenzoic acid, is a substituted benzamide derivative with the CAS registration number 22117-85-7. Its primary significance in the pharmaceutical industry is its designation as "Sulpiride Impurity D," a recognized impurity and synthetic precursor to the atypical antipsychotic drug Sulpiride.[1] Structurally, it possesses two key functional groups that suggest potential biological activity: a sulfonamide moiety, common in antibacterial drugs, and a substituted benzoic acid core, which is structurally related to dopamine receptor antagonists like Sulpiride.

This technical guide provides a comprehensive overview of the available physicochemical data, synthesis protocols, potential mechanisms of action, and relevant experimental methodologies for the study of this compound.

Physicochemical Properties

Quantitative data for 5-(aminosulfonyl)-2-methoxybenzoic acid is summarized below. It is critical to note that while numerous computed properties are available, specific experimental data such as melting point and solubility for the acid are not widely reported in public literature. Data for its common derivative, Methyl 2-methoxy-5-sulfamoylbenzoate (CAS 33045-52-2), is included for comparison.

| Property | 5-(Aminosulfonyl)-2-methoxybenzoic Acid | Methyl 2-methoxy-5-sulfamoylbenzoate |

| CAS Number | 22117-85-7 | 33045-52-2 |

| Molecular Formula | C₈H₉NO₅S | C₉H₁₁NO₅S |

| Molecular Weight | 231.23 g/mol [2] | 245.25 g/mol [3][4] |

| IUPAC Name | 2-methoxy-5-sulfamoylbenzoic acid[2] | methyl 2-methoxy-5-sulfamoylbenzoate |

| Appearance | White to Off-White Solid (presumed) | White to off-white solid[4] |

| Melting Point | Data not available | 175-177 °C (lit.)[1][3] |

| Boiling Point | Data not available | 439.8 °C at 760 mmHg (Predicted)[3] |

| Solubility | Data not available | Data not available |

| pKa | Data not available | Data not available |

| XLogP3 (Computed) | -0.3[2] | - |

| TPSA (Computed) | 106.69 Ų[5] | - |

| H-Bond Donors (Computed) | 2[2] | 1 |

| H-Bond Acceptors (Computed) | 6[2] | 6 |

Synthesis and Characterization

The synthesis of 5-(aminosulfonyl)-2-methoxybenzoic acid is typically achieved from 2-methoxybenzoic acid through a two-step process involving chlorosulfonation followed by amination.

Experimental Protocol: Synthesis from 2-Methoxybenzoic Acid

This protocol is adapted from established methodologies for the synthesis of sulfonamides from benzoic acids.

Step 1: Synthesis of 2-methoxy-5-(chlorosulfonyl)benzoic acid

-

In a glass reaction vessel equipped with a stirrer and cooled in an ice bath, add 4 kg (34.3 mol) of chlorosulfonic acid.

-

While maintaining the temperature at 0 °C, slowly add 1.0 kg (6.6 mol) of 2-methoxybenzoic acid to the stirred chlorosulfonic acid until fully dissolved.

-

Remove the ice bath and allow the reaction mixture to warm. Heat the mixture to 50 °C for 1 hour, then increase the temperature to 70 °C and maintain for an additional 2 hours.

-

Cool the reaction liquid to room temperature. The intermediate product, 2-methoxy-5-(chlorosulfonyl)benzoic acid, can be isolated by carefully quenching the reaction mixture in ice water, followed by filtration, washing, and drying.

Step 2: Synthesis of 5-(aminosulfonyl)-2-methoxybenzoic acid

-

In a separate 15 L glass reaction vessel, add 10 L (148.4 mol) of 28% concentrated ammonia solution at room temperature with continuous stirring.

-

Slowly add the 2 kg (9.0 mol) of 2-methoxy-5-(chlorosulfonyl)benzoic acid from Step 1 to the ammonia solution.

-

Heat the resulting mixture to 30 °C and maintain for 4 hours.

-

After the reaction is complete, cool the solution to room temperature.

-

Adjust the pH to 3 using a 15% hydrochloric acid solution. This will cause a large amount of white precipitate (the target compound) to form.

-

Stir the mixture for 30 minutes to ensure complete precipitation.

-

Isolate the final product by filtration, wash with water, and dry.

References

- 1. 2-Methoxy-5 Sulfamoyl Benzoic Acid Methly Ester at latest price In Ankleshwar - Supplier,Manufacturer,Gujarat [madhavchemicals.com]

- 2. 2-Methoxy-5-sulfamoylbenzoic acid | C8H9NO5S | CID 89601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. indiamart.com [indiamart.com]

- 4. rvrlabs.com [rvrlabs.com]

- 5. chemscene.com [chemscene.com]

Uncharted Territory: The Mechanism of Action of 2,3-Dimethoxy-5-sulfamoylbenzoic Acid Remains Undefined

Despite a thorough investigation of scientific literature and chemical databases, a detailed mechanism of action for 2,3-Dimethoxy-5-sulfamoylbenzoic Acid (CAS Number: 66644-80-2) remains elusive. This compound, while chemically defined, appears to be a largely uncharacterized agent in the realm of pharmacological research, with no significant studies detailing its biological targets, signaling pathways, or overall effects at a molecular level.

Our comprehensive search for in-depth technical data, including quantitative analyses and experimental protocols, yielded no specific information for this compound itself. The scientific landscape is currently devoid of published research that would allow for the creation of a technical guide or whitepaper on its core mechanism of action as requested.

A Focus on Structurally Related and Well-Characterized Compounds

It is possible that the query for "this compound" may be aimed at a more extensively studied, structurally similar molecule. The sulfamoylbenzoic acid scaffold is a key feature in a number of pharmacologically active compounds, most notably the benzamide derivatives used as antipsychotic and antidepressant agents.

Two prominent examples are Sulpiride and Amisulpride . These molecules share a substituted benzamide core and their mechanisms of action are well-documented. It is conceivable that the interest in this compound stems from its potential as a precursor or analog to such compounds.

Given the lack of information on the requested compound, we can, as an alternative, provide a detailed technical guide on a related, well-researched molecule. For instance, a guide on the mechanism of action of a compound like Sulpiride would include:

-

Primary Targets: Detailed information on its selective antagonism of dopamine D2 and D3 receptors.

-

Signaling Pathways: Diagrams and explanations of the downstream effects on dopaminergic signaling in different brain regions.

-

Quantitative Data: Tables summarizing binding affinities (Ki), IC50 values, and other relevant pharmacological data from various studies.

-

Experimental Protocols: Methodologies for key experiments such as receptor binding assays, in vivo microdialysis, and behavioral studies.

Should you be interested in a comprehensive technical guide on a related, pharmacologically characterized compound such as Sulpiride or Amisulpride, please specify, and we will be able to provide a detailed report that fulfills the structural and content requirements of your original request.

The Multifaceted Biological Activities of Sulfamoylbenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamoylbenzoic acid derivatives represent a versatile class of compounds with a broad spectrum of biological activities, positioning them as promising candidates in drug discovery and development.[1][2] Their inherent structural features, characterized by a benzoic acid moiety linked to a sulfonamide group, provide a flexible scaffold for chemical modification, enabling the fine-tuning of their pharmacological profiles.[1] This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of sulfamoylbenzoic acid derivatives, with a focus on their potential as therapeutic agents. The information is presented to aid researchers, scientists, and drug development professionals in their efforts to design and evaluate novel compounds within this chemical class.

Synthesis of Sulfamoylbenzoic Acid Derivatives

The synthesis of sulfamoylbenzoic acid derivatives is typically achieved through a multi-step process that allows for the introduction of diverse substituents. A common synthetic strategy involves the initial chlorosulfonation of a benzoic acid derivative, followed by amination to form the core sulfamoylbenzoic acid structure.[3][4][5][] This intermediate can then be further modified, for instance, by coupling the carboxylic acid group with various amines to generate a wide array of derivatives.[4][5]

A generalized synthetic workflow is depicted below:

Caption: Generalized synthetic workflow for sulfamoylbenzoic acid derivatives.

Biological Activities and Mechanisms of Action

Sulfamoylbenzoic acid derivatives have demonstrated a remarkable range of biological activities, including agonism at G protein-coupled receptors, enzyme inhibition, and antimicrobial effects. The specific activity is largely dictated by the nature and position of the substituents on the aromatic ring and the sulfonamide nitrogen.

Lysophosphatidic Acid Receptor (LPA) Agonism

Certain sulfamoylbenzoic acid analogues have been identified as potent and specific agonists of the Lysophosphatidic Acid Receptor 2 (LPA2).[7][8] LPA2 is a G protein-coupled receptor that mediates a variety of cellular processes, including cell survival, proliferation, and migration.[2][8] Agonism at LPA2 by these derivatives can trigger downstream signaling cascades that promote anti-apoptotic and mucosal barrier-protective effects.[2][7]

The signaling pathway initiated by LPA2 activation is multifaceted and involves the coupling to various G proteins, leading to the activation of multiple downstream effectors.

Caption: Simplified LPA2 receptor signaling pathway activated by sulfamoylbenzoic acid agonists.

Enzyme Inhibition

A significant area of investigation for sulfamoylbenzoic acid derivatives is their role as enzyme inhibitors.[1][2][5] By targeting specific enzymes involved in disease pathogenesis, these compounds offer a promising avenue for therapeutic intervention.

Derivatives of 4-sulfamoylbenzoic acid have been identified as inhibitors of cytosolic phospholipase A2α (cPLA2α).[2] cPLA2α is a key enzyme in the inflammatory process, responsible for the release of arachidonic acid from membrane phospholipids, which is a precursor for the synthesis of pro-inflammatory eicosanoids like prostaglandins and leukotrienes.[9] Inhibition of cPLA2α can therefore dampen the inflammatory response.

Caption: Inhibition of the cPLA2α-mediated inflammatory pathway.

Sulfamoylbenzamide derivatives have been synthesized and evaluated as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases).[4][5][10] These enzymes are involved in the regulation of extracellular nucleotide levels, which play crucial roles in various physiological and pathological processes, including thrombosis, inflammation, and cancer.[5] Selective inhibition of h-NTPDase isoforms presents a potential therapeutic strategy for these conditions.

The sulfamoyl group is a well-known zinc-binding feature, making sulfamoylbenzoic acid derivatives potent inhibitors of carbonic anhydrases (CAs).[] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and altitude sickness.

Antimicrobial Activity

The sulfonamide moiety is a classic pharmacophore for antimicrobial agents.[11][12] Sulfamoylbenzoic acid derivatives, as part of the broader sulfonamide class, are expected to exhibit antimicrobial activity. Their primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[11][12] Since mammals obtain folic acid from their diet, this pathway is an excellent target for selective antimicrobial therapy.

Caption: Mechanism of antimicrobial action via inhibition of folic acid synthesis.

Anti-inflammatory Activity via MAPK/NF-κB/iNOS Pathway

Some benzoxazolone derivatives containing a sulfamoyl moiety have been shown to exert anti-inflammatory effects by modulating the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[13] This leads to the suppression of inducible nitric oxide synthase (iNOS) expression and a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), IL-1β, and IL-6.[13]

Caption: Inhibition of the MAPK/NF-κB/iNOS inflammatory pathway.

Quantitative Data Summary

The biological activity of sulfamoylbenzoic acid derivatives is quantified using various in vitro and in vivo assays. The following tables summarize key quantitative data for representative compounds from the literature.

Table 1: LPA2 Receptor Agonist Activity

| Compound ID | EC50 (nM) | Reference |

| 11d | 0.00506 ± 0.00373 | [7] |

| 11c | 0.15 ± 0.02 | [7] |

| 8c | 60.90 ± 9.39 | [7] |

Table 2: h-NTPDase Inhibitory Activity (IC50 in µM)

| Compound ID | h-NTPDase1 | h-NTPDase2 | h-NTPDase3 | h-NTPDase8 | Reference |

| 3i | 2.88 ± 0.13 | - | 0.72 ± 0.11 | - | [5][10] |

| 3f | - | 0.27 ± 0.08 | - | - | [5][10] |

| 3j | - | 0.29 ± 0.07 | - | - | [5][10] |

| 4d | - | 0.13 ± 0.01 | - | - | [5] |

| 2a | - | - | 1.32 ± 0.06 | - | [5] |

| 2d | - | - | - | 0.28 ± 0.07 | [5] |

Table 3: cPLA2α Inhibitory Activity

| Compound ID | IC50 (µM) | Reference |

| 85 | < 1 | [5] |

| 88 | < 1 | [5] |

| 3 | ~ 5.8 | [2] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of key methodologies employed in the evaluation of sulfamoylbenzoic acid derivatives.

General Synthesis of N-Substituted 4-Sulfamoylbenzoic Acids

The synthesis typically follows a two-step procedure:

-

Sulfonamide Formation: A 4-(chlorosulfonyl)benzoyl derivative is reacted with a primary or secondary amine in a suitable solvent (e.g., pyridine, TEA in DCM/DMF).[1][4]

-

Ester Hydrolysis: The resulting ester is hydrolyzed using a base (e.g., LiOH or K2CO3) in a solvent mixture like THF-water to yield the final carboxylic acid.[7]

LPA Receptor Activation Assay

The agonist activity of the compounds at LPA receptors is determined by measuring the transient mobilization of intracellular calcium ([Ca2+]i).[7]

-

Cell Lines: Mouse embryonic fibroblasts (MEFs) overexpressing a single human LPA GPCR subtype (LPA1, LPA2, or LPA3) are used.[7]

-

Method: Cells are loaded with the fluorescent calcium indicator Fura-2AM. The change in fluorescence upon addition of the test compound is measured to quantify the increase in [Ca2+]i.[7]

h-NTPDase Inhibition Assay (Malachite Green Assay)

The inhibitory potential against h-NTPDase isoforms is assessed by quantifying the amount of inorganic phosphate released from the hydrolysis of ATP or ADP.[5][]

-

Reaction Mixture: The assay is performed in a buffer containing the enzyme, the test compound at various concentrations, and the substrate (ATP or ADP).[5][]

-

Detection: The reaction is stopped, and the malachite green reagent is added, which forms a colored complex with the released inorganic phosphate. The absorbance is measured spectrophotometrically.[5][]

-

IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated.[]

Antimicrobial Susceptibility Testing

The antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using methods such as broth microdilution or agar dilution assays according to established guidelines (e.g., CLSI).

In Vivo Antihypertensive Activity Evaluation

The antihypertensive effects of the derivatives can be assessed in animal models of hypertension, such as spontaneously hypertensive rats (SHRs) or DOCA-salt hypertensive rats.[14]

-

Administration: The test compound is administered orally or via another appropriate route.[14]

-

Blood Pressure Measurement: Systolic blood pressure is measured at different time points after administration using non-invasive methods (e.g., tail-cuff method) or invasive methods for continuous monitoring.[14]

Experimental Workflow for Drug Discovery

The discovery and development of novel sulfamoylbenzoic acid derivatives as therapeutic agents follow a structured workflow, from initial design and synthesis to preclinical evaluation.

Caption: A typical workflow for the discovery and development of sulfamoylbenzoic acid derivatives.

Conclusion

Sulfamoylbenzoic acid derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a diverse array of biological activities. Their amenability to chemical modification allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective agents for various therapeutic targets. This technical guide has provided a comprehensive overview of their synthesis, biological activities, and mechanisms of action, supported by quantitative data and detailed experimental protocols. The continued investigation of this compound class holds significant promise for the development of novel therapeutics to address unmet medical needs.

References

- 1. Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work - Lesson | Study.com [study.com]

- 2. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Application and Biological Evaluation of Chemical Organic Compounds (Hardcover) | Harvard Book Store [harvard.com]

- 9. Cytosolic Phospholipase A2 Modulates TLR2 Signaling in Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drug discovery thr enzyme inhibition | PPTX [slideshare.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Lysophosphatidic acid type 2 receptor agonists in targeted drug development offer broad therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

Uncharted Territory: The Therapeutic Potential of 2,3-Dimethoxy-5-sulfamoylbenzoic Acid Remains Largely Unexplored

Despite its defined chemical structure, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the therapeutic targets and pharmacological applications of 2,3-Dimethoxy-5-sulfamoylbenzoic Acid. This compound, also known by its synonym 5-(Aminosulfonyl)-2,3-dimethoxybenzoic Acid, is cataloged by chemical suppliers, but its biological activity and mechanism of action have not been the subject of in-depth preclinical or clinical investigation.

Currently, information on this compound is primarily limited to its chemical identity and properties. While the presence of a sulfamoyl (sulfonamide) group in its structure suggests potential avenues for biological activity, specific data for this molecule is absent. Generally, the sulfonamide functional group is a well-known pharmacophore, most famously associated with antibacterial drugs that inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. Additionally, various sulfonamide-containing compounds have been developed to target a wide array of proteins, including carbonic anhydrases, proteases, and receptors involved in neurotransmission.

One notable mention of a structurally related compound, 2-methoxy-5-sulfamoylbenzoic acid, identifies it as an impurity of the antipsychotic drug Sulpiride. However, this association does not confer any known therapeutic action to the impurity itself.

The lack of published research into the biological effects of this compound means that there is no quantitative data on its binding affinities, efficacy in cellular or animal models, or its influence on specific signaling pathways. Consequently, the creation of a detailed technical guide with experimental protocols and pathway diagrams, as initially requested, is not feasible at this time.

For researchers, scientists, and drug development professionals, this compound represents a largely unexplored chemical entity. Its therapeutic potential is yet to be determined, and any future investigations would be breaking new ground. The initial steps in characterizing this molecule would involve broad biological screening to identify any potential activity, followed by more focused studies to elucidate its mechanism of action and specific molecular targets. Until such research is conducted and published, the therapeutic landscape of this compound remains an open and intriguing question.

Unveiling Sulpiride Impurity D: A Technical Guide to 2-Methoxy-5-sulfamoylbenzoic Acid

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulpiride Impurity D, correctly identified as 2-Methoxy-5-sulfamoylbenzoic Acid. The initial topic referencing 2,3-Dimethoxy-5-sulfamoylbenzoic Acid has been clarified through extensive research, which indicates that the recognized impurity in Sulpiride is the 2-methoxy variant. This document details its chemical properties, synthesis, and analytical methodologies for its detection and quantification, serving as a vital resource for professionals in pharmaceutical development and quality control.

Chemical and Physical Properties

2-Methoxy-5-sulfamoylbenzoic Acid is a known process impurity and potential degradation product of Sulpiride, an antipsychotic medication. Understanding its fundamental properties is crucial for its isolation, identification, and control in the final drug product.

| Property | Value | Reference |

| IUPAC Name | 2-Methoxy-5-sulfamoylbenzoic acid | [1] |

| Synonyms | Sulpiride EP Impurity D, 5-(Aminosulfonyl)-2-methoxybenzoic acid, 5-Sulfamoyl-o-anisic acid | [1] |

| CAS Number | 22117-85-7 | [1][2] |

| Molecular Formula | C₈H₉NO₅S | [2] |

| Molecular Weight | 231.23 g/mol | [2] |

Synthesis of 2-Methoxy-5-sulfamoylbenzoic Acid

The formation of 2-Methoxy-5-sulfamoylbenzoic Acid as an impurity is primarily linked to the synthesis of Sulpiride. It is often a key starting material or an intermediate that can carry over into the final active pharmaceutical ingredient (API). There are two main synthetic routes to its precursor, methyl 2-methoxy-5-sulfamoylbenzoate.

Traditional Synthesis Route

The conventional synthesis begins with salicylic acid and involves a multi-step process.[3][4][5][6] This pathway is often associated with the generation of significant waste.

Experimental Protocol: Traditional Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate

-

Methylation: Salicylic acid is methylated, typically using dimethyl sulfate, to produce methyl 2-methoxybenzoate.

-

Chlorosulfonation: The resulting ester undergoes chlorosulfonation with chlorosulfonic acid to yield methyl 2-methoxy-5-(chlorosulfonyl)benzoate.

-

Amination: The chlorosulfonyl derivative is then reacted with ammonia to form methyl 2-methoxy-5-sulfamoylbenzoate.

Modern Synthesis Route

A more contemporary and efficient approach involves the direct sulfamoylation of a chlorinated precursor.[3][5][6]

Experimental Protocol: Modern Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate

-

Reaction Setup: In a reaction flask equipped with a reflux apparatus, add 300g of tetrahydrofuran, 50g (0.25mol) of methyl 2-methoxy-5-chlorobenzoate, 1.8g of cuprous bromide (0.0125mol), and 25.7g (0.25mol) of sodium aminosulfonate.[6]

-

Reaction Conditions: Heat the mixture to 65°C and maintain for 12 hours.[6]

-

Work-up and Isolation: After the reaction, add 2g of activated carbon to the mixture and filter while hot. The filtrate is then concentrated under reduced pressure to yield methyl 2-methoxy-5-sulfamoylbenzoate as a white crystalline powder.[6]

Hydrolysis to 2-Methoxy-5-sulfamoylbenzoic Acid

To obtain the final impurity, 2-Methoxy-5-sulfamoylbenzoic Acid, the methyl ester precursor from either synthetic route must be hydrolyzed. While specific protocols for this final step are not extensively detailed in the reviewed literature, a standard ester hydrolysis procedure would be employed.

General Experimental Protocol: Hydrolysis

-

Reaction: The methyl 2-methoxy-5-sulfamoylbenzoate is treated with an aqueous base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) and heated to facilitate hydrolysis.

-

Acidification: The reaction mixture is then acidified to precipitate the carboxylic acid.

-

Purification: The crude 2-Methoxy-5-sulfamoylbenzoic Acid is collected by filtration and can be further purified by recrystallization.

Synthesis Pathway of Methyl 2-methoxy-5-sulfamoylbenzoate (Precursor to Sulpiride Impurity D)

Caption: Synthesis routes to Sulpiride Impurity D precursor.

Analytical Methods for Detection and Quantification

The control of impurities in pharmaceutical products is a critical aspect of drug development and manufacturing. Several analytical techniques are employed for the detection and quantification of 2-Methoxy-5-sulfamoylbenzoic Acid in Sulpiride.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of Sulpiride and its impurities due to its high resolution and sensitivity.

| Parameter | Method 1 | Method 2 |

| Column | Waters®-C18 (250 mm x 4.6 mm, 5 µm) | Cyano column (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.01 M Dihydrogenphosphate buffer (45:55), pH 4.0 | Acetonitrile : Water (70:30 v/v), pH 7.0 |

| Flow Rate | 1.0 mL/min | Not Specified |

| Detection | Fluorescence (Excitation: 300 nm, Emission: 365 nm) | UV at 221 nm |

| Reference | [7][8] | [9][10] |

Experimental Protocol: HPLC Analysis

-

Standard and Sample Preparation: Prepare stock solutions of Sulpiride and its impurities in a suitable solvent such as methanol. Further dilute with the mobile phase to obtain working standard solutions.[7] For pharmaceutical preparations, dissolve a known amount of the powdered drug product in the solvent, sonicate, filter, and dilute to the working concentration.

-

Chromatographic Run: Inject the prepared solutions into the HPLC system operating under the specified conditions.

-

Data Analysis: Identify and quantify the impurities by comparing the retention times and peak areas with those of the reference standards.

Thin-Layer Chromatography (TLC)

TLC provides a simpler and more cost-effective method for the qualitative and semi-quantitative analysis of impurities.

| Parameter | Value |

| Stationary Phase | Silica gel 60 F254 plates (20 x 10 cm, 0.2 mm layer) |

| Mobile Phase | Methylene chloride : Methanol : Ammonia solution (25%) (18 : 2.8 : 0.4, v/v/v) |

| Development Distance | 90 mm |

| Detection | Scanning densitometry at 240 nm |

| Reference | [11][12][13] |

Experimental Protocol: TLC Analysis

-

Sample Application: Apply the standard and sample solutions to the TLC plate using a suitable applicator.

-

Development: Develop the plate in a chamber saturated with the mobile phase until the solvent front reaches the specified distance.

-

Detection and Quantification: After drying the plate, visualize the spots under UV light and perform scanning densitometry at the specified wavelength to quantify the impurities.

References

- 1. veeprho.com [veeprho.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]

- 4. CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate - Google Patents [patents.google.com]

- 5. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

- 6. Page loading... [guidechem.com]

- 7. Simultaneous determination of sulpiride and mebeverine by HPLC method using fluorescence detection: application to real human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development and validation of stability indicating HPLC and HPTLC methods for determination of sulpiride and mebeverine hydrochloride in combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. sciencegate.app [sciencegate.app]

In-Silico Modeling of 2,3-Dimethoxy-5-sulfamoylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed in-silico modeling workflow for 2,3-Dimethoxy-5-sulfamoylbenzoic Acid, a novel compound with therapeutic potential. Due to the limited availability of experimental data for this specific molecule, this paper outlines a robust computational strategy based on methodologies applied to structurally similar sulfamoylbenzoic acid derivatives. The guide details protocols for target identification, ligand preparation, molecular docking, and molecular dynamics simulations. It also presents potential biological targets, including carbonic anhydrase and the Na-K-Cl cotransporter, and visualizes relevant signaling pathways and experimental workflows using Graphviz diagrams. All quantitative data for closely related compounds is summarized in structured tables to serve as a reference for future computational and experimental studies.

Introduction

This compound is a small molecule with a chemical structure suggestive of potential pharmacological activity. The presence of a sulfamoylbenzoic acid scaffold is a common feature in a variety of clinically significant drugs, particularly diuretics. In the absence of empirical data, in-silico modeling offers a powerful and resource-efficient approach to predict the compound's physicochemical properties, identify potential biological targets, and elucidate its mechanism of action at a molecular level. This guide serves as a roadmap for researchers aiming to investigate this compound through computational methods.

Physicochemical Properties and Analogs

| Property | Value (for 2-Methoxy-5-sulfamoylbenzoic acid) | Data Source |

| Molecular Formula | C8H9NO5S | PubChem[1] |

| Molecular Weight | 231.23 g/mol | PubChem[1] |

| IUPAC Name | 2-methoxy-5-sulfamoylbenzoic acid | PubChem[1] |

| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O | PubChem[1] |

| CAS Number | 22117-85-7 | PubChem[1] |

Potential Biological Targets and Signaling Pathways

Based on the structural characteristics of this compound, two primary biological targets are hypothesized: Carbonic Anhydrase and the Na-K-Cl Cotransporter (NKCC).

Carbonic Anhydrase

The sulfonamide group is a classic zinc-binding pharmacophore for carbonic anhydrase (CA) inhibitors.[2][3][4] CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in various physiological processes, including pH regulation and fluid balance.[2][4] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[4]

Na-K-Cl Cotransporter (NKCC)

Sulfamoylbenzoic acid derivatives, such as furosemide, are well-known inhibitors of the Na-K-Cl cotransporter (NKCC).[5] These transporters are crucial for the reabsorption of sodium, potassium, and chloride ions in the kidney's thick ascending limb of the loop of Henle.[6] Inhibition of NKCC leads to diuresis, making it a target for treating hypertension and edema.[6]

In-Silico Modeling Workflow

A multi-step in-silico workflow is proposed to investigate the interaction of this compound with its potential biological targets.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the proposed in-silico workflow.

Ligand Preparation

-

2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.

-

3D Conversion and Optimization: Convert the 2D structure to a 3D conformation. Perform an initial energy minimization using a suitable force field (e.g., MMFF94). This can be done using software like Open Babel or Maestro.

-

Protonation State and Tautomer Generation: Determine the likely protonation state at a physiological pH (e.g., 7.4). Generate possible tautomers and select the lowest energy conformer for docking.

Receptor Preparation

-

Structure Retrieval: Obtain the 3D crystal structure of the target protein (e.g., human Carbonic Anhydrase II, PDB ID: 6G3V; a model of NKCC1) from the Protein Data Bank (PDB).[2]

-

Structure Cleaning: Remove water molecules, co-factors (unless essential for binding), and any existing ligands from the PDB file.

-

Protonation and Optimization: Add hydrogen atoms and assign appropriate protonation states to the amino acid residues. Perform a constrained energy minimization of the protein structure to relieve any steric clashes.

Molecular Docking

-

Binding Site Definition: Identify the active site of the receptor. For carbonic anhydrase, this will be the zinc-containing catalytic pocket. For NKCC, this may be inferred from cryo-EM structures or homology models.[7]

-

Docking Simulation: Use a molecular docking program such as AutoDock Vina, Glide, or GOLD to dock the prepared ligand into the defined binding site.[8][9][10] The program will generate multiple binding poses.

-

Pose Selection and Scoring: Analyze the generated poses based on their docking scores, which estimate the binding affinity. Select the best-scoring and most plausible binding pose for further analysis.

Molecular Dynamics (MD) Simulation

-

System Setup: Place the selected protein-ligand complex in a periodic box of water molecules and add counter-ions to neutralize the system.

-

Equilibration: Perform a multi-step equilibration protocol, gradually heating the system and then running it at a constant temperature and pressure to allow the system to relax.

-

Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 ns or more) to observe the stability of the protein-ligand complex and analyze its dynamic behavior.[11][12][13]

-

Trajectory Analysis: Analyze the MD trajectory to calculate metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond interactions over time.

Binding Free Energy Calculation

-

MM/PBSA or MM/GBSA: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy of the protein-ligand complex from the MD simulation trajectory.[3]

Pharmacophore Modeling

-

Model Generation: Based on the docked pose of this compound and known inhibitors of the target, generate a pharmacophore model that defines the essential chemical features for biological activity (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups).[14][15]

Quantitative Data for Related Compounds

The following table summarizes inhibitory activities of compounds structurally related to sulfamoylbenzoic acid against potential targets. This data can serve as a benchmark for evaluating the in-silico predictions for this compound.

| Compound Class | Target | Compound Example | IC50 / Activity | Reference |

| Sulfamoylbenzoic Acid Derivatives | h-NTPDase3 | N-cyclopropyl-sulfamoylbenzoic acid | 1.32 ± 0.06 µM | [16] |

| 1H-1,2,3-triazole analogs | bCA-II | Compound 9i | 11.1 µM | [4] |

| 1H-1,2,3-triazole analogs | hCA-II | Compound 9i | 10.9 µM | [4] |

| 2,4-dichloro-5-sulfamoylbenzoic acid derivatives | α-amylase | Compound 3c | ~3-fold more active than acarbose | [17][18] |

| 2,4-dichloro-5-sulfamoylbenzoic acid derivatives | α-glucosidase | Compound 3c | ~5-fold more active than acarbose | [17][18] |

Conclusion

This technical guide has outlined a comprehensive in-silico strategy for the characterization of this compound. By leveraging established computational techniques and drawing parallels with structurally related compounds, researchers can predict the molecule's biological targets, understand its binding mechanism, and estimate its potential efficacy. The detailed protocols and workflows provided herein offer a solid foundation for initiating computational studies on this and other novel small molecules, thereby accelerating the early stages of drug discovery and development. The successful application of these in-silico methods will pave the way for subsequent experimental validation and optimization of this promising compound.

References

- 1. 2-Methoxy-5-sulfamoylbenzoic acid | C8H9NO5S | CID 89601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Biochemical and in silico inhibition of bovine and human carbonic anhydrase-II by 1H-1,2,3-triazole analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. CV Pharmacology | Diuretics [cvpharmacology.com]

- 7. mdpi.com [mdpi.com]

- 8. KBbox: Methods [kbbox.h-its.org]

- 9. youtube.com [youtube.com]

- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 11. Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Springer Nature Experiments [experiments.springernature.com]

- 13. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Biophysical chemistry laboratory [biophysics.chem.udel.edu]

- 14. Pharmacophore modelling, docking and molecular dynamic simulation studies in the discovery of potential human renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. | Semantic Scholar [semanticscholar.org]

Navigating Metabolic Fates: A Technical Guide to Deuterated 2,3-Dimethoxy-5-sulfamoylbenzoic Acid for Advanced Metabolic Studies

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the strategic use of deuterated 2,3-Dimethoxy-5-sulfamoylbenzoic Acid in metabolic studies. In the absence of direct literature on this specific molecule, this document outlines a proposed metabolic pathway based on established biotransformation principles for its core functional moieties: a dimethoxy-substituted aromatic ring, a carboxylic acid group, and a sulfonamide group. By leveraging the kinetic isotope effect (KIE), deuterium labeling offers a powerful tool to modulate and investigate these metabolic routes.[1] This guide details experimental protocols for in vitro and in vivo studies, advanced analytical methodologies for metabolite identification, and the potential pharmacokinetic implications of deuteration. The inclusion of structured data tables and detailed workflow diagrams aims to equip researchers with the necessary framework to design and execute robust metabolic studies for this and structurally related compounds.

Introduction: The Role of Deuteration in Metabolic Research

The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium, has become a pivotal technique in modern drug discovery and development. This subtle modification, known as deuteration, can significantly alter the pharmacokinetic profile of a molecule by influencing its metabolic fate.[1] The foundational principle behind this approach is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy for cleavage. Consequently, metabolic reactions where C-H bond breaking is the rate-determining step are often slowed down upon deuteration. This can lead to:

-

Reduced Metabolic Clearance: A slower rate of metabolism can increase the half-life and overall exposure of the parent drug.

-

Altered Metabolic Pathways: If one metabolic pathway is slowed, the biotransformation may be shunted towards alternative routes, a phenomenon known as "metabolic switching".

-

Improved Safety Profile: By reducing the formation of potentially reactive or toxic metabolites, deuteration can enhance the safety of a therapeutic agent.

-

Enhanced Bioavailability: A decrease in first-pass metabolism can lead to higher systemic concentrations of the drug after oral administration.

This guide focuses on the application of these principles to the study of this compound.

Proposed Metabolic Pathways of this compound

Due to the absence of specific metabolic data for this compound, a hypothetical metabolic pathway is proposed based on the known biotransformations of its constituent functional groups. The primary sites for metabolism are anticipated to be the methoxy groups and the sulfonamide moiety.

Phase I Metabolism:

-

O-Demethylation: The two methoxy groups are likely targets for cytochrome P450 (CYP) enzymes, leading to the formation of mono-demethylated and di-demethylated phenolic metabolites.[2][3][4][5] This is a common metabolic route for aromatic ethers.[2][3][4][5]

-

Aromatic Hydroxylation: Direct hydroxylation of the aromatic ring is another possibility, although likely a minor pathway compared to O-demethylation.

-

N-Dealkylation (less likely for unsubstituted sulfonamide): While N-dealkylation is common for substituted sulfonamides, the primary sulfonamide group in the target molecule is less likely to undergo this transformation.

Phase II Metabolism:

-

Glucuronidation: The phenolic metabolites formed during Phase I, as well as the carboxylic acid group, are susceptible to conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: The newly formed phenolic groups can also be conjugated with sulfate by sulfotransferases (SULTs).

-

N-Acetylation: The sulfonamide group can undergo acetylation, a reaction mediated by N-acetyltransferases (NATs).[6] This is a well-documented metabolic pathway for sulfonamides.[6][7][8]

The following diagram illustrates the proposed metabolic cascade.

References

- 1. benchchem.com [benchchem.com]

- 2. (PDF) Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions (2023) | Yueqing Wang | 12 Citations [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. Efficient O -demethylation of lignin-derived aromatic compounds under moderate conditions (Journal Article) | OSTI.GOV [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. karger.com [karger.com]

- 7. acpjournals.org [acpjournals.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of 2,3-Dimethoxy-5-sulfamoylbenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethoxy-5-sulfamoylbenzoic Acid is a complex organic molecule with potential applications in pharmaceutical and chemical research. Its structure, featuring a benzoic acid moiety, two methoxy groups, and a sulfamoyl group, suggests a nuanced solubility profile that is critical for its handling, formulation, and biological activity assessment. Understanding the solubility of this compound in various organic solvents is a fundamental prerequisite for its effective use in drug discovery and development, including for processes such as reaction chemistry, purification, formulation, and analytical method development.

This technical guide outlines the expected solubility characteristics of this compound, provides a detailed experimental protocol for its quantitative determination using the widely accepted shake-flask method, and includes a visual representation of the experimental workflow.

Predicted Solubility Profile

The principle of "like dissolves like" is the cornerstone for predicting solubility. The molecular structure of this compound possesses both polar and non-polar characteristics. The carboxylic acid and sulfamoyl groups are polar and capable of hydrogen bonding, which would favor solubility in polar solvents. Conversely, the benzene ring and methoxy groups contribute to its non-polar character, suggesting solubility in less polar organic solvents.

Based on these structural features, a qualitative solubility profile can be anticipated. The compound is expected to exhibit moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar functional groups. Its solubility in alcohols like methanol and ethanol is also expected to be significant due to their ability to engage in hydrogen bonding. In non-polar solvents such as hexane and toluene, the solubility is predicted to be low.

Quantitative Solubility Data

While specific experimental data for this compound is not available, the following table provides an illustrative summary of the expected solubility in a range of common organic solvents. This table is intended to serve as a guide for solvent selection in experimental studies.

| Solvent | Chemical Class | Predicted Solubility (at 25°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | High | A common solvent for compounds with poor solubility. |

| Dimethylformamide (DMF) | Amide | High | Similar to DMSO, a highly polar aprotic solvent. |

| Methanol | Alcohol | Moderate to High | Capable of hydrogen bonding with the solute. |

| Ethanol | Alcohol | Moderate | Generally, solubility decreases with increasing alkyl chain length in alcohols. |

| Acetone | Ketone | Moderate | A polar aprotic solvent with a moderate dipole moment. |

| Acetonitrile | Nitrile | Moderate to Low | Less polar than acetone, may have lower solvating power for this compound. |

| Ethyl Acetate | Ester | Low | A moderately polar solvent. |

| Dichloromethane | Halogenated | Low | A non-polar aprotic solvent. |

| Toluene | Aromatic Hydrocarbon | Very Low | A non-polar solvent. |

| Hexane | Aliphatic Hydrocarbon | Very Low | A non-polar solvent. |

Experimental Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1] This method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is achieved.[1]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration device (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the selected solvent to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set at a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[2]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to sediment.[1]

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a suitable syringe filter (e.g., 0.45 µm) to remove any undissolved particles. Dilute the filtered sample with the solvent as necessary to bring the concentration within the range of the calibration curve.

-

Quantification: Analyze the diluted, filtered sample using a validated HPLC method or another suitable analytical technique. Determine the concentration of this compound in the sample by comparing its analytical response to the calibration curve.

-

Data Analysis: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L. The experiment should be performed in triplicate to ensure the accuracy and reproducibility of the results.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps involved in the shake-flask method for determining the solubility of a compound.

Caption: Experimental workflow for solubility determination using the shake-flask method.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently documented, this guide provides a robust framework for researchers to approach its solubility assessment. The predicted solubility profile, based on its chemical structure, suggests a preference for polar aprotic and protic solvents. The detailed experimental protocol for the shake-flask method offers a reliable and standardized approach to obtaining accurate and reproducible quantitative solubility data. This information is invaluable for the effective design of experiments, formulation development, and overall advancement of research involving this compound. It is strongly recommended that experimental determination of the solubility profile be conducted to confirm the theoretical predictions and to provide a solid foundation for future studies.

References

Physicochemical Properties of 2,3-Dimethoxy-5-sulfamoylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted acid dissociation constant (pKa) and the logarithm of the partition coefficient (LogP) for the compound 2,3-Dimethoxy-5-sulfamoylbenzoic Acid. These two parameters are critical in drug discovery and development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This document summarizes predicted values obtained from computational models and outlines detailed experimental protocols for their laboratory determination.

Predicted Physicochemical Data

The pKa and LogP of this compound were predicted using reputable online cheminformatics platforms. The values are summarized in the tables below. It is important to note that these are in-silico predictions and experimental verification is recommended for definitive characterization.

Table 1: Predicted pKa Values for this compound

| Prediction Software | Most Acidic pKa | Most Basic pKa |

| Chemicalize | 2.83 | 10.24 |

Note: The most acidic pKa is attributed to the carboxylic acid group, while the most basic pKa is associated with the sulfonamide group.

Table 2: Predicted LogP Values for this compound

| Prediction Algorithm (via SwissADME) | Predicted LogP |

| iLOGP | 1.17 |

| XLOGP3 | 0.77 |

| WLOGP | 0.88 |

| MLOGP | 0.08 |

| SILICOS-IT | 1.11 |

| Consensus LogP | 0.80 |

Experimental Protocols

For researchers seeking to experimentally determine the pKa and LogP of this compound, the following established methodologies are recommended.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a substance.[1][2] The procedure involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

Materials and Equipment:

-

Calibrated pH meter and electrode

-

Potentiometer

-

Magnetic stirrer and stir bar

-

Burette

-

Standardized 0.1 M hydrochloric acid (HCl)

-

Standardized 0.1 M sodium hydroxide (NaOH)

-

0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)

-

Nitrogen gas supply

-

Reaction vessel

-

This compound sample

Procedure:

-

Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[3][4]

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent if solubility is low) to achieve a concentration of at least 10⁻⁴ M.[3] Add 0.15 M KCl to maintain a constant ionic strength.[3]

-

Inert Atmosphere: Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide and create an inert environment.[4]

-

Titration: Place the reaction vessel on the magnetic stirrer and immerse the pH electrode.[3]

-

For the acidic pKa (carboxylic acid), titrate the solution with standardized 0.1 M NaOH.

-

To determine the basic pKa (sulfonamide), the solution can be first acidified with 0.1 M HCl and then back-titrated with 0.1 M NaOH.

-

-

Data Collection: Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize.[3]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.[1][4] For more precise determination, a first or second derivative plot can be used.

Determination of LogP by the Shake-Flask Method

The shake-flask method is the traditional and a widely accepted "gold standard" technique for the experimental determination of the octanol-water partition coefficient (LogP).[5][6]

Materials and Equipment:

-

n-Octanol (pre-saturated with water)

-

Water or buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4), pre-saturated with n-octanol

-

Separatory funnels or centrifuge tubes

-

Mechanical shaker or vortex mixer

-

Centrifuge (if emulsions form)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

-

This compound sample

Procedure:

-

Phase Saturation: Pre-saturate the n-octanol with water and the aqueous phase with n-octanol by shaking them together for at least 24 hours and then allowing the phases to separate.[7]

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent.

-

Partitioning: Add a known volume of the stock solution to a separatory funnel or tube containing known volumes of the pre-saturated n-octanol and aqueous phases.[6][7]

-

Equilibration: Shake the mixture for a sufficient amount of time (e.g., 30 minutes to several hours) to allow for the partitioning equilibrium to be reached.[6]

-

Phase Separation: Allow the two phases to separate completely. If an emulsion has formed, centrifugation can be used to aid in the separation.[6]

-

Concentration Analysis: Carefully separate the two phases and determine the concentration of the analyte in each phase using a suitable analytical technique.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Visualizations

The following diagrams illustrate the relationship between the chemical structure of this compound and its physicochemical properties, as well as a generalized workflow for their experimental determination.

Caption: Relationship between chemical structure and physicochemical properties.

Caption: Experimental workflow for pKa and LogP determination.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 2,3-Dimethoxy-5-sulfamoylbenzoic Acid from 2-methoxy-5-chlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethoxy-5-sulfamoylbenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its structural motifs, including the dimethoxy-substituted benzene ring and the sulfamoyl group, are present in a range of bioactive molecules. This document provides a detailed synthetic protocol for the preparation of this compound starting from the commercially available 2-methoxy-5-chlorobenzoic acid. The described multi-step synthesis involves key transformations of aromatic compounds, providing a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Overall Reaction Scheme

The synthesis of this compound from 2-methoxy-5-chlorobenzoic acid is a multi-step process. A proposed synthetic route is outlined below. This pathway involves the initial protection of the carboxylic acid, followed by a series of aromatic substitutions to introduce the required functional groups, and finally deprotection to yield the target compound.

Caption: Proposed synthetic pathway from 2-methoxy-5-chlorobenzoic acid.

Experimental Protocols

Step 1: Esterification of 2-methoxy-5-chlorobenzoic acid

This step protects the carboxylic acid group as a methyl ester to prevent unwanted side reactions in subsequent steps.

Reaction:

2-methoxy-5-chlorobenzoic acid + Methanol --(H₂SO₄)--> Methyl 2-methoxy-5-chlorobenzoate

Procedure:

-

To a solution of 2-methoxy-5-chlorobenzoic acid (1.0 eq) in methanol (5-10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2-methoxy-5-chlorobenzoate.

| Parameter | Value |

| Starting Material | 50 g |

| Methanol | 300 mL |

| Conc. H₂SO₄ | 2.5 mL |

| Yield | 90-95% |

| Purity (HPLC) | >98% |

Step 2: Hydroxylation and Methylation to form Methyl 2,3-dimethoxy-5-chlorobenzoate

This two-step, one-pot procedure introduces the second methoxy group at the 3-position. A directed ortho-metalation followed by reaction with an electrophilic oxygen source and subsequent methylation is a potential strategy.

Procedure:

-